6-[(4-butylphenyl)amino]-7H-benzo[e]perimidin-7-one
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Overview
Description
6-[(4-butylphenyl)amino]-7H-benzo[e]perimidin-7-one is a heterocyclic compound with a complex structure that includes a benzo[e]perimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-butylphenyl)amino]-7H-benzo[e]perimidin-7-one typically involves the reaction of 4-butylaniline with a suitable benzo[e]perimidinone precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[(4-butylphenyl)amino]-7H-benzo[e]perimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenated derivatives with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzo[e]perimidinone derivatives.
Scientific Research Applications
6-[(4-butylphenyl)amino]-7H-benzo[e]perimidin-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-[(4-butylphenyl)amino]-7H-benzo[e]perimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-7H-benzo[e]perimidin-7-one
- 4-bromo-6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one
- 6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one
Uniqueness
6-[(4-butylphenyl)amino]-7H-benzo[e]perimidin-7-one is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially leading to improved efficacy in certain applications .
Properties
Molecular Formula |
C25H21N3O |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
6-(4-butylanilino)benzo[e]perimidin-7-one |
InChI |
InChI=1S/C25H21N3O/c1-2-3-6-16-9-11-17(12-10-16)28-21-14-13-20-22-23(21)25(29)19-8-5-4-7-18(19)24(22)27-15-26-20/h4-5,7-15,28H,2-3,6H2,1H3 |
InChI Key |
ZZTZLMNLTROZLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=C3C4=C(C=C2)N=CN=C4C5=CC=CC=C5C3=O |
Origin of Product |
United States |
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